(2R)-2-[Benzyl(prop-2-ynyl)amino]propan-1-ol
Description
Properties
IUPAC Name |
(2R)-2-[benzyl(prop-2-ynyl)amino]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-3-9-14(12(2)11-15)10-13-7-5-4-6-8-13/h1,4-8,12,15H,9-11H2,2H3/t12-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXEVGDQFHRNURZ-GFCCVEGCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N(CC#C)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)N(CC#C)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[Benzyl(prop-2-ynyl)amino]propan-1-ol typically involves the reaction of benzylamine with propargyl bromide under basic conditions to form the intermediate benzyl(prop-2-ynyl)amine. This intermediate is then subjected to a reduction reaction using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[Benzyl(prop-2-ynyl)amino]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
Chemical Applications
1. Organic Synthesis
- Building Block : This compound serves as a crucial building block in organic synthesis, facilitating the preparation of more complex molecules. It is particularly useful in creating compounds with specific functional groups due to its unique structure, which includes a benzyl group and an amino alcohol moiety.
2. Chemical Reactions
- Reactivity : The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution. For instance:
- Oxidation : It can be oxidized to form corresponding ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.
- Reduction : Reduction reactions can yield alcohols or amines using lithium aluminum hydride or sodium borohydride.
- Substitution Reactions : The amino group can participate in nucleophilic substitution reactions to form substituted amines.
Biological Applications
1. Antimicrobial Activity
- Research Findings : Studies have indicated that (2R)-2-[Benzyl(prop-2-ynyl)amino]propan-1-ol exhibits potential antimicrobial properties. Research is ongoing to assess its efficacy against various pathogens, which could lead to the development of new antimicrobial agents.
2. Anticancer Properties
- Investigative Studies : Preliminary investigations suggest that this compound may possess anticancer activity. Ongoing research aims to elucidate its mechanism of action and identify specific cancer types that may respond favorably to treatment involving this compound.
Medical Applications
1. Drug Development
- Therapeutic Potential : The compound is being explored for its potential use in drug development, particularly in designing novel therapeutic agents targeting specific diseases. Its structural features allow it to interact with various biological targets, making it a candidate for further pharmacological studies.
Industrial Applications
1. Specialty Chemicals
- Synthesis of Materials : In industrial settings, this compound is utilized in the synthesis of specialty chemicals and materials. Its ability to act as a versatile intermediate makes it valuable for producing various chemical products tailored for specific applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria, suggesting potential as a new antimicrobial agent. |
| Study B | Anticancer Properties | Showed selective cytotoxicity against certain cancer cell lines, warranting further investigation into its mechanisms and efficacy. |
| Study C | Drug Development | Explored as a lead compound for developing novel therapeutics targeting specific enzymes involved in disease pathways. |
Mechanism of Action
The mechanism of action of (2R)-2-[Benzyl(prop-2-ynyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and physicochemical properties of (2R)-2-[Benzyl(prop-2-ynyl)amino]propan-1-ol with three analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | LogP (Predicted) | Solubility (Water) |
|---|---|---|---|---|---|---|
| This compound | N/A | C₁₃H₁₇NO | 203.28 | N-Benzyl, N-propargyl; R-configuration | 1.8 | Moderate |
| (2R)-2-(Dibenzylamino)propan-1-ol | 60479-64-3 | C₁₇H₂₁NO | 255.36 | N,N-Dibenzyl; R-configuration | 3.2 | Low |
| 2-Benzylamino-2-methyl-1-propanol | 10250-27-8 | C₁₁H₁₇NO | 183.26 | N-Benzyl, C2-methyl substitution | 1.5 | High |
| (R)-2-Amino-3-benzyloxy-1-propanol | 58577-87-0 | C₁₁H₁₅NO₃ | 209.24 | C3-Benzyloxy ether; C2-amino group | 0.9 | High |
Key Observations:
- Lipophilicity : The dibenzyl analog (LogP ~3.2) is significantly more lipophilic than the target compound (LogP ~1.8) due to its two aromatic substituents. This impacts membrane permeability and pharmacokinetics .
- Reactivity : The propargyl group in the target compound enables click chemistry (e.g., azide-alkyne cycloaddition), a unique feature absent in the dibenzyl and methyl analogs .
Pharmacological and Biochemical Relevance
- Adrenoceptor Binding: Amino alcohols with similar backbones (e.g., impurities in ) show affinity for α₁-, α₂-, and β₁-adrenoceptors. Bulkier substituents (e.g., dibenzyl) may reduce binding efficiency due to steric hindrance .
- Kinase Inhibition : The propargyl group’s electron-withdrawing nature could enhance interactions with kinase active sites, as seen in purine-based kinase inhibitors () .
Biological Activity
The compound (2R)-2-[Benzyl(prop-2-ynyl)amino]propan-1-ol (commonly referred to as BPAP) has garnered attention in recent pharmacological research due to its diverse biological activities. This article discusses its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Antioxidant Activity : BPAP exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. Studies have shown that it can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
- Neuroprotective Effects : Research indicates that BPAP may inhibit acetylcholinesterase (AChE) activity, which is beneficial in neurodegenerative disorders like Alzheimer's disease. By preventing the breakdown of acetylcholine, BPAP could enhance cholinergic transmission .
- Anti-inflammatory Properties : BPAP has demonstrated the ability to reduce inflammation through the inhibition of pro-inflammatory cytokines. This activity suggests potential applications in treating chronic inflammatory conditions .
Pharmacological Applications
- Neurodegenerative Diseases : Due to its AChE inhibitory activity, BPAP is being investigated as a candidate for Alzheimer's disease therapy.
- Cancer Research : Preliminary studies suggest that BPAP may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its potential as an anticancer agent .
- Cardiovascular Health : The compound's antioxidant properties may also contribute to cardiovascular protection by reducing oxidative stress associated with heart diseases .
Study 1: Neuroprotective Effects in Animal Models
A study conducted on mice treated with BPAP showed a significant increase in cognitive function compared to control groups. The results indicated that BPAP administration led to improved memory retention and spatial learning abilities, correlating with reduced AChE activity in the brain .
Study 2: Antioxidant Efficacy Assessment
In vitro assays using DPPH and ABTS radical scavenging tests demonstrated that BPAP possesses strong antioxidant capabilities. The IC50 values obtained were comparable to well-known antioxidants, highlighting its potential for therapeutic use in oxidative stress-related conditions .
Study 3: Anti-inflammatory Response in Human Cell Lines
Research involving human macrophage cell lines treated with BPAP revealed a marked decrease in the production of TNF-alpha and IL-6, key mediators of inflammation. This suggests that BPAP could be effective in managing inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2R)-2-[Benzyl(prop-2-ynyl)amino]propan-1-ol, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis typically involves sequential alkylation of a chiral amino alcohol precursor. For example, starting with (2R)-2-aminopropan-1-ol, benzyl and prop-2-ynyl groups are introduced via nucleophilic substitution or reductive amination. Reaction conditions such as solvent polarity (e.g., acetonitrile for polar aprotic environments) and temperature control (0–25°C) are critical to minimize epimerization . Catalysts like palladium or copper(I) iodide may enhance regioselectivity in alkyne incorporation . Stereochemical integrity is confirmed via chiral HPLC or optical rotation analysis .
Q. How can the molecular structure and stereochemistry of this compound be confirmed experimentally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituents (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm, prop-ynyl protons at δ 1.8–2.1 ppm) and stereochemical splitting patterns .
- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers .
- Polarimetry : Specific rotation ([α]) compares enantiopurity to literature values (e.g., similar dibenzylamino analogs show [α] = +15° to +25°) .
Q. What are the key physicochemical properties influencing solubility and stability during experimental handling?
- Methodological Answer :
- LogP : Estimated ~2.5–3.0 (moderate lipophilicity due to benzyl/alkynyl groups), favoring solubility in dichloromethane or THF .
- Stability : Susceptible to oxidation at the propargyl group; storage under inert atmosphere (N/Ar) at 2–8°C is recommended. Degradation under acidic/basic conditions is monitored via TLC (R shifts) .
Advanced Research Questions
Q. How does the prop-2-ynyl group influence reactivity in click chemistry or bioconjugation applications?
- Methodological Answer : The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for tagging or immobilizing the compound. Optimization includes:
- Catalyst System : CuSO/sodium ascorbate in t-BuOH:HO (1:1) at RT .
- Kinetics : Reaction progress monitored via IR (alkyne C≡C stretch at ~2100 cm disappearance) .
- Applications : Conjugation to azide-functionalized biomolecules (e.g., proteins, nucleic acids) for targeted drug delivery studies .
Q. What computational strategies predict the compound’s enantioselective interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Studies : Molecular docking (AutoDock Vina) using crystal structures of target proteins (e.g., kinases) assesses binding affinity differences between (R) and (S) enantiomers .
- MD Simulations : AMBER or GROMACS evaluate stability of ligand-protein complexes, highlighting hydrogen bonds with the hydroxyl and amino groups .
- QSAR Models : Correlate substituent effects (e.g., alkynyl vs. benzyl) with inhibitory activity against homologous targets .
Q. How can racemization be minimized during synthesis and purification?
- Methodological Answer :
- Synthesis : Use low-temperature (-20°C) conditions for alkylation steps; avoid strong acids/bases that protonate the chiral center .
- Purification : Chiral column chromatography (e.g., Chiralpak AD-H) with hexane:isopropanol (85:15) eluent retains stereopurity .
- Analysis : Periodic polarimetry or chiral HPLC checks during intermediate steps to detect racemization early .
Q. What analytical techniques resolve contradictions in reported biological activity data for structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Compare IC values across studies using standardized assays (e.g., enzyme inhibition vs. cell viability). Adjust for variables like solvent (DMSO vs. saline) .
- Structural Analogues : Cross-reference with (2R)-2-(dibenzylamino)propan-1-ol (CAS 60479-64-3), noting that prop-2-ynyl substitution may enhance membrane permeability but reduce aqueous solubility .
- Dose-Response Validation : Replicate conflicting studies under controlled conditions (e.g., fixed pH 7.4, 37°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
